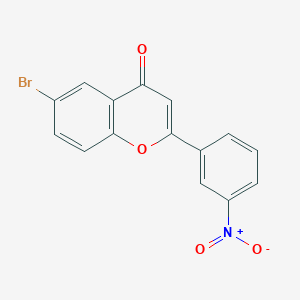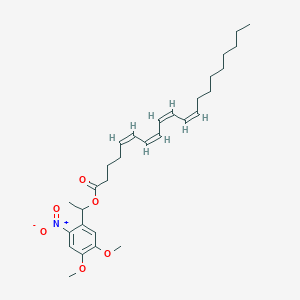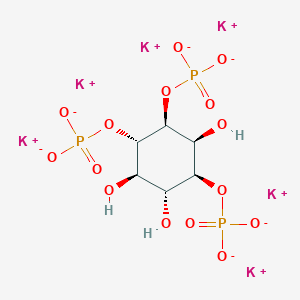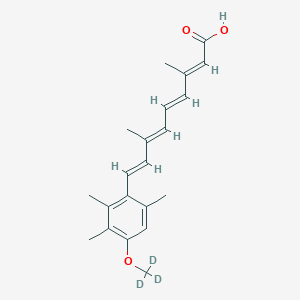
6-Bromo-3'-nitroflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3’-nitroflavone is a flavone derivative, an important group of heterocyclic polyphenolic compounds widely distributed in the plant kingdom. It is known to have significant pharmaceutical, biocidal, and antioxidant activities .
Synthesis Analysis
The synthesis of 6-Bromo-3’-nitroflavone involves aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions .Molecular Structure Analysis
The molecular formula of 6-Bromo-3’-nitroflavone is C15H8BrNO4. It has an average mass of 346.132 Da and a monoisotopic mass of 344.963654 Da .Chemical Reactions Analysis
The compound has been synthesized through reported methods via aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions .Physical And Chemical Properties Analysis
6-Bromo-3’-nitroflavone has a melting point of 243-244 °C, a boiling point of 490.9±45.0 °C (Predicted), and a density of 1.669±0.06 g/cm3 (Predicted). It is slightly soluble in DMSO and Ethyl Acetate .科学的研究の応用
Antimicrobial Properties
Flavonoids with chlorine or bromine atoms and a nitro group, such as 6-Bromo-3’-nitroflavone, have been studied for their influence on pathogenic and probiotic bacteria . These flavonoids were synthesized using Claisen–Schmidt condensation and its modifications, and through biotransformation via entomopathogenic filamentous fungi . The research revealed that these flavonoids have superior inhibitory effects compared to chalcones and flavanones .
Neuropathic Pain Management
Flavonoids, including 6-Bromo-3’-nitroflavone, have shown promise in the management of neuropathic pain . Neuropathic pain is the result of irregular processing in the central or peripheral nervous system, generally caused by neuronal injury . Flavonoids have been reported to reduce neuropathic pain in several studies in animal models .
Interaction with Benzodiazepine Receptors
6-Bromo-3’-nitroflavone has been demonstrated to interact with benzodiazepine receptors . It has been shown to act as a full agonist at these receptors, which could have implications for its use in the treatment of conditions such as anxiety and insomnia .
Synthesis of Glycoside Derivatives
Through biotransformation via entomopathogenic filamentous fungi, glycoside derivatives of 6-Bromo-3’-nitroflavone have been synthesized . These derivatives could potentially have different properties and applications compared to the parent compound .
Influence on Probiotic Bacteria
Certain flavonoids, including 6-Bromo-3’-nitroflavone, have been found to stimulate the growth of probiotic bacteria . This could potentially have applications in the field of gut health and probiotic supplementation .
Potential Anxiolytic Effects
Research has suggested that 6-Bromo-3’-nitroflavone may have anxiolytic-like effects . This could potentially make it useful in the treatment of anxiety disorders .
作用機序
Target of Action
6-Bromo-3’-nitroflavone is a synthetic flavone derivative that selectively recognizes benzodiazepine receptors . These receptors are primarily found in the central nervous system and play a crucial role in mediating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).
Mode of Action
6-Bromo-3’-nitroflavone interacts with benzodiazepine receptors and modulates their activity. It has been demonstrated as a partial agonist at these receptors
Biochemical Pathways
The primary biochemical pathway affected by 6-Bromo-3’-nitroflavone is the GABAergic system . By acting on benzodiazepine receptors, it modulates the activity of GABA, an inhibitory neurotransmitter. This can lead to changes in neuronal excitability and neurotransmission.
Result of Action
The modulation of benzodiazepine receptors by 6-Bromo-3’-nitroflavone can lead to various molecular and cellular effects. For instance, it has been associated with anxiolytic-like effects , suggesting it may reduce anxiety and exert calming effects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-bromo-2-(3-nitrophenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO4/c16-10-4-5-14-12(7-10)13(18)8-15(21-14)9-2-1-3-11(6-9)17(19)20/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHSQMSRIWZULE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 6-Bromo-3′-nitroflavone interact with its target and what are the downstream effects?
A1: 6-Bromo-3′-nitroflavone acts as a high-affinity agonist for benzodiazepine receptors (BDZ-Rs) in the brain [, , ]. While the exact downstream effects are not fully elucidated in the provided research, binding to BDZ-Rs is known to enhance the effects of the inhibitory neurotransmitter GABA, leading to anxiolytic and sedative effects. Research indicates that 6-Bromo-3′-nitroflavone recognizes two distinct populations of cerebral cortical binding sites, suggesting potential for nuanced pharmacological activity [, ].
Q2: What is known about the Structure-Activity Relationship (SAR) of 6-Bromo-3′-nitroflavone?
A2: While specific SAR studies for 6-Bromo-3′-nitroflavone are not detailed in the provided research, the paper highlights the impact of modifications on the flavone core structure []. For instance, substitutions with halogens or nitro groups influence binding affinity and pharmacological profiles. Chrysin and apigenin, naturally occurring flavonoids, show milder anxiolytic properties compared to 6-Bromo-3′-nitroflavone, suggesting the bromine and nitro group substitutions contribute to its enhanced potency []. Further research exploring systematic modifications is needed to fully elucidate the SAR of this compound.
Q3: What evidence exists for the in vivo activity and efficacy of 6-Bromo-3′-nitroflavone?
A3: Though specific in vivo data is not provided in the research excerpts, 6-Bromo-3′-nitroflavone is described as an active compound in vivo []. It demonstrates anxiolytic effects with a wider separation between anxiolytic and sedative doses compared to diazepam, suggesting a potentially improved pharmacological selectivity []. Further in vivo studies would be necessary to fully characterize its efficacy, pharmacokinetics, and safety profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)


![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)
